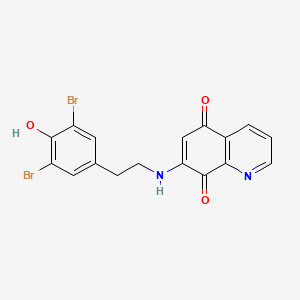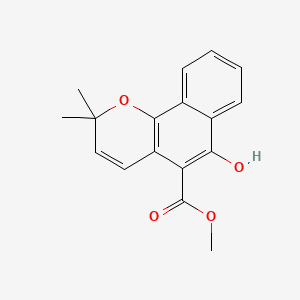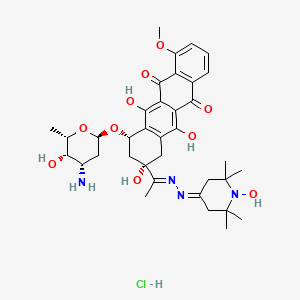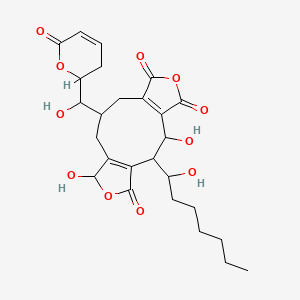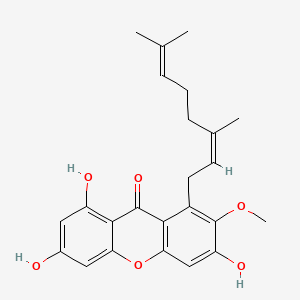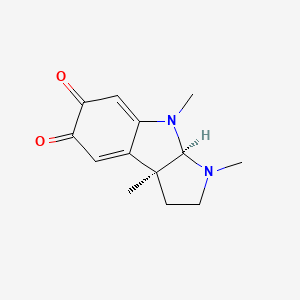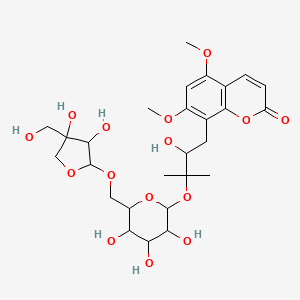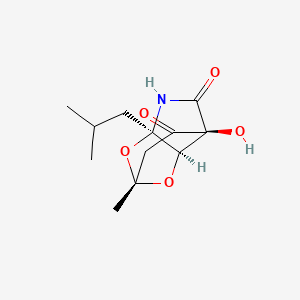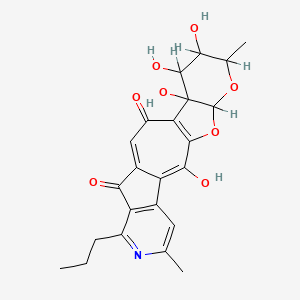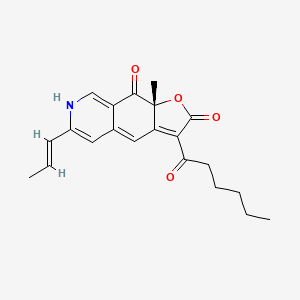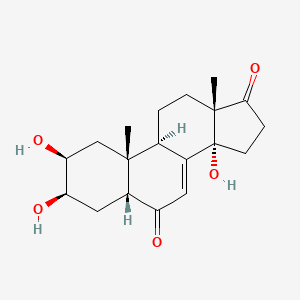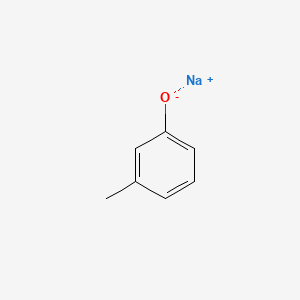
Sodium m-cresolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium m-cresolate, also known as this compound, is an organic compound with the molecular formula C7H7NaO. It is a derivative of phenol where a methyl group is substituted at the meta position, and the phenolic hydrogen is replaced by a sodium ion. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium m-cresolate can be synthesized through several methods:
Nucleophilic Aromatic Substitution: This involves the reaction of m-cresol with sodium hydroxide. The hydroxyl group of m-cresol is deprotonated by sodium hydroxide, forming this compound.
Industrial Production: In industrial settings, the compound is often produced by reacting m-cresol with sodium hydroxide under controlled conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Sodium m-cresolate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert quinones back to hydroquinones. Reducing agents such as sodium borohydride are typically used.
Electrophilic Aromatic Substitution: The aromatic ring of phenol, 3-methyl-, sodium salt (1:1) is highly reactive towards electrophilic substitution due to the activating effect of the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Sodium m-cresolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other aromatic compounds.
Biology: The compound is used in various biochemical assays and as a preservative in biological samples.
Medicine: It has applications in the formulation of antiseptics and disinfectants.
Industry: It is used in the production of resins, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phenol, 3-methyl-, sodium salt (1:1) involves its interaction with various molecular targets:
Proteolytic Activity: The compound can act as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Neurolysis: When injected near nerves, it can cause chemical neurolysis, leading to the destruction of nerve fibers.
Vergleich Mit ähnlichen Verbindungen
Sodium m-cresolate can be compared with other similar compounds:
Phenol: Unlike phenol, phenol, 3-methyl-, sodium salt (1:1) has a methyl group at the meta position, which affects its reactivity and solubility.
m-Cresol: m-Cresol is the parent compound of phenol, 3-methyl-, sodium salt (1:1). The sodium salt form is more soluble in water and has different chemical properties.
Other Cresols: o-Cresol and p-Cresol are isomers of m-Cresol.
Eigenschaften
CAS-Nummer |
3019-89-4 |
|---|---|
Molekularformel |
C7H7NaO |
Molekulargewicht |
130.12 g/mol |
IUPAC-Name |
sodium;3-methylphenolate |
InChI |
InChI=1S/C7H8O.Na/c1-6-3-2-4-7(8)5-6;/h2-5,8H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
QOINKMNRLBCJOP-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC=C1)[O-].[Na+] |
Isomerische SMILES |
CC1=CC(=CC=C1)[O-].[Na+] |
Kanonische SMILES |
CC1=CC(=CC=C1)[O-].[Na+] |
Aussehen |
Solid powder |
Key on ui other cas no. |
3019-89-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
108-39-4 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Phenol, 3-methyl-, sodium salt (1:1) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-[[4-[[4-[(6,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylphenyl]hydrazinylidene]-3-oxonaphthalene-2,7-disulfonic acid](/img/structure/B1680238.png)
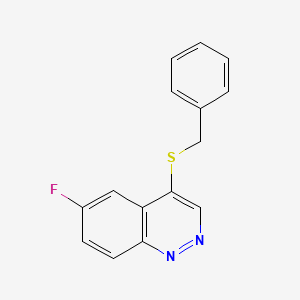
![4-chloro-N-[5-(4-chloroanilino)-1H-1,2,4-triazol-3-yl]-5-methyl-2-sulfanylbenzenesulfonamide](/img/structure/B1680242.png)
